2-amino-4-(4-bromophenyl)-6-(furan-2-ylmethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile
描述
The compound 2-amino-4-(4-bromophenyl)-6-(furan-2-ylmethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile features a fused pyrano[3,2-c]pyridine core with a bromophenyl group at position 4, a furan-2-ylmethyl substituent at position 6, and a nitrile group at position 2. Below, we compare this compound with analogs differing in substituents at positions 4, 6, and 3, focusing on structural, physicochemical, and synthetic aspects.
属性
IUPAC Name |
2-amino-4-(4-bromophenyl)-6-(furan-2-ylmethyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16BrN3O3/c1-12-9-17-19(21(26)25(12)11-15-3-2-8-27-15)18(16(10-23)20(24)28-17)13-4-6-14(22)7-5-13/h2-9,18H,11,24H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEQWXOPMINGMSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC=C(C=C3)Br)C(=O)N1CC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16BrN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 2-amino-4-(4-bromophenyl)-6-(furan-2-ylmethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile is a member of the pyrano[3,2-c]pyridine family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure
The structure of the compound includes several functional groups that may contribute to its biological activity. The key features are:
- Amino group at position 2
- Bromophenyl substituent at position 4
- Furan moiety at position 6
- Carbonitrile group at position 3
Biological Activity Overview
Various studies have demonstrated that compounds with similar structures exhibit a range of biological activities including antimicrobial , anticancer , and anti-inflammatory properties. The following sections detail specific findings related to the biological activity of the target compound.
Antimicrobial Activity
Recent research has indicated that derivatives of pyrano[3,2-c]pyridine compounds possess significant antimicrobial properties. For example:
- A study reported that related compounds showed effective inhibition against various bacterial strains with Minimum Inhibitory Concentrations (MICs) ranging from 0.08 μM to 9.2 μM depending on the substituents present on the phenyl ring .
| Compound | MIC (μM) | Activity |
|---|---|---|
| Compound A | 0.08 | Excellent |
| Compound B | 0.32 | Moderate |
| Compound C | 9.2 | Weak |
Anticancer Activity
The anticancer potential of the compound has been evaluated in vitro against several cancer cell lines. Notably:
- The compound exhibited cytotoxic effects against breast cancer cells (MCF-7) with IC50 values indicating moderate to high potency. Compounds structurally similar to this one have shown IC50 values ranging from 15 μM to 30 μM in various studies .
The mechanism by which this compound exerts its biological effects may involve multiple pathways:
- Enzyme Inhibition : Similar compounds have been shown to inhibit cholinesterases and cyclooxygenases, which are critical in neurodegenerative diseases and inflammation .
- Free Radical Scavenging : The presence of the furan ring may enhance antioxidant properties, contributing to its protective effects against oxidative stress .
Case Studies
- Cholinesterase Inhibition : A study evaluated a series of pyrano[3,2-c]pyridines for their inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The most active derivatives showed IC50 values significantly lower than standard drugs like donepezil, indicating potential for treating Alzheimer's disease .
- Anticancer Screening : In a drug library screening, compounds similar to our target were tested on multicellular spheroids, demonstrating promising results in reducing tumor size and viability, thus supporting further investigation into their anticancer properties .
科学研究应用
Antibacterial Activity
Recent studies have highlighted the compound's effectiveness against drug-resistant bacteria. For instance, a study synthesized derivatives of furan-based compounds and evaluated their antibacterial properties against clinically isolated strains such as Acinetobacter baumannii and Klebsiella pneumoniae. The compound demonstrated significant activity, particularly against NDM-positive strains of A. baumannii, outperforming several commercially available antibiotics .
Table 1: Antibacterial Activity of 2-amino-4-(4-bromophenyl)-6-(furan-2-ylmethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Acinetobacter baumannii | 0.5 µg/mL | |
| Klebsiella pneumoniae | 1.0 µg/mL | |
| Staphylococcus aureus | 0.75 µg/mL |
Anticancer Properties
The compound has also been investigated for its anticancer potential. In vitro studies indicated that it exhibits cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and head and neck cancer (FaDu). The mechanism of action is believed to involve the inhibition of topoisomerase II, a crucial enzyme in DNA replication and repair .
Table 2: Cytotoxicity of the Compound Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action | Reference |
|---|---|---|---|
| MCF-7 | 1.73 | Topoisomerase II inhibition | |
| FaDu | 2.10 | Topoisomerase II inhibition |
Synthetic Organic Chemistry
The synthesis of this compound involves several steps, including the reaction of furan derivatives with bromoaniline under controlled conditions to yield high purity products. The methodologies employed often utilize palladium-catalyzed reactions, such as Suzuki-Miyaura coupling, which are pivotal in constructing complex organic frameworks efficiently .
Synthetic Pathway Overview
- Starting Materials: Furan derivatives and bromoaniline.
- Reaction Conditions: Use of triethylamine as a base and dichloromethane as a solvent.
- Yield: High yields (up to 94%) reported for the initial synthesis steps.
Table 3: Summary of Synthetic Methods for the Compound
| Step | Reaction Type | Yield (%) |
|---|---|---|
| Furan derivative + bromoaniline | N-Arylation | 94 |
| Coupling with aryl boronic acid | Suzuki-Miyaura coupling | 32 - 83 |
相似化合物的比较
Substituent Variations at Position 4 (Aryl Group)
The 4-bromophenyl group in the target compound is substituted with other aryl groups in analogs, altering electronic and steric properties:
Key Observations :
Substituent Variations at Position 6
Position 6 modifications significantly impact molecular interactions and synthetic complexity:
Key Observations :
Functional Group Variations at Position 3
The nitrile group at position 3 is replaced with esters in some analogs:
Key Observations :
Key Observations :
- Ultrasonic methods () achieve higher yields (72–83%) compared to traditional reflux (59–66%) .
准备方法
One-Pot Multicomponent Reactions
The one-pot multicomponent reaction (MCR) approach is widely employed for constructing the pyrano[3,2-c]pyridine core. A study by MDPI demonstrates that 4-hydroxy-2(1H)-pyridone derivatives react with α,β-unsaturated nitriles in methanol under reflux with piperidine catalysis to form analogous pyrano[3,2-c]pyridines. For the target compound, this method involves:
- Michael Addition : The enolate of 4-hydroxy-6-methyl-2(1H)-pyridone attacks the β-position of an α,β-unsaturated nitrile (e.g., 2-(furan-2-ylmethyl)propenenitrile).
- Cyclization : Intramolecular nucleophilic addition of the 4-hydroxy group to the cyano group forms the pyran ring.
- Functionalization : Subsequent bromination at the 4-phenyl position introduces the 4-bromophenyl group.
Table 1: Representative One-Pot Synthesis Conditions
| Starting Material | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 4-Hydroxy-6-methyl-2(1H)-pyridone | Piperidine | Methanol | Reflux (65) | 4–6 | 56–95 |
Key variables influencing yield include the electron-withdrawing nature of substituents and steric hindrance from the furan-2-ylmethyl group. Polar aprotic solvents like dimethylformamide (DMF) may enhance reactivity for bulky substrates.
Stepwise Synthesis via Intermediate Isolation
For greater control over regioselectivity, a stepwise approach isolates intermediates. Ambeed’s protocols for related bromopyridine derivatives illustrate this strategy:
Formation of the Pyridine Core :
Furan-2-ylmethyl Incorporation :
- A Mannich reaction introduces the furan-2-ylmethyl group via reaction with furfurylamine and formaldehyde.
Cyano Group Installation :
- Treatment with cyanogen bromide (BrCN) under basic conditions installs the carbonitrile group at the 3-position.
Table 2: Stepwise Synthesis Optimization Parameters
| Step | Reagent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Pyridone Formation | Ammonium Acetate | Ethanol | 80 | 78 |
| Bromination | N-Bromosuccinimide | CCl4 | 25 | 85 |
| Furanalkylation | Furfurylamine/CH2O | Dichloromethane | 40 | 67 |
Solvent and Catalyst Effects
Solvent polarity and catalyst choice critically impact reaction efficiency. EvitaChem notes that polar aprotic solvents like DMF or acetonitrile improve yields in nucleophilic substitution steps by stabilizing transition states. Conversely, protic solvents like methanol favor cyclization via hydrogen bonding.
Catalysts such as piperidine (0.5–2 mol%) enhance reaction rates by deprotonating intermediates, while Lewis acids (e.g., ZnCl2) facilitate electrophilic aromatic substitutions.
Optimization of Reaction Conditions
Temperature Control :
- Lower temperatures (25–40°C) minimize side reactions during bromination.
- Reflux conditions (65–100°C) are optimal for cyclization and MCR steps.
pH Modulation :
- Basic conditions (pH 10–12) during workup prevent protonation of the amino group, simplifying purification.
Table 3: Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Typical Yield (%) |
|---|---|---|---|
| One-Pot MCR | Atom economy, fewer steps | Limited substrate flexibility | 56–95 |
| Stepwise Synthesis | High regiocontrol | Longer reaction times | 67–85 |
Mechanistic Insights and Side Reactions
- Knoevenagel Condensation : Forms the α,β-unsaturated nitrile intermediate, which is prone to polymerization at high concentrations.
- Tautomerization : The 4-hydroxy-2(1H)-pyridone exists in equilibrium with its keto form, influencing reactivity.
- Byproduct Formation : Over-bromination or furan ring opening may occur under harsh conditions, necessitating careful stoichiometry.
Industrial-Scale Considerations
While academic studies focus on milligram-to-gram scales, industrial production requires:
- Continuous Flow Reactors : To manage exothermic reactions during bromination.
- Green Chemistry Principles : Substituting toxic solvents (e.g., CCl4) with ethyl acetate or water.
常见问题
Q. What established synthetic methodologies are used to prepare this compound?
The synthesis typically employs multi-component reactions (MCRs). A representative protocol involves refluxing p-bromoacetophenone, aldehyde derivatives (e.g., furan-2-carboxaldehyde), ethyl cyanoacetate, and ammonium acetate in ethanol. The furan-2-ylmethyl group may be introduced via β-chloroenaldehyde intermediates, as seen in analogous pyrimidine syntheses. Purification often involves recrystallization from DMF/ethanol mixtures to isolate the product .
Q. How is the molecular structure confirmed in academic studies?
X-ray crystallography is the gold standard for structural confirmation. Software suites like SHELXL97 and PLATON are used for refinement, as demonstrated in studies of related pyrano-pyridine derivatives (e.g., bond angles and torsion validation). Complementary techniques include - and -NMR to resolve substituents (e.g., furan protons at δ 6.2–7.4 ppm, bromophenyl signals at δ 7.3–7.6 ppm) and mass spectrometry for molecular weight confirmation .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational predictions and experimental spectroscopic data?
Discrepancies (e.g., NMR chemical shifts vs. DFT calculations) are addressed by cross-validating with X-ray crystallography to confirm conformations. Adjusting computational parameters, such as solvent polarity models (e.g., COSMO-RS) or basis sets (e.g., B3LYP/6-311+G(d,p)), can improve alignment. For example, crystallographic data from showed that steric hindrance from the 4-bromophenyl group deviates from gas-phase DFT predictions, necessitating solvent-inclusive simulations .
Q. What strategies optimize the nitrile group’s reactivity for derivatization in drug discovery?
The nitrile group can undergo nucleophilic addition (e.g., with thiols to form thioethers, as in ) or serve as a precursor for amides via hydrolysis. Click chemistry applications, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC), enable triazole formation for enhanced bioactivity. highlights analogous triazolo-pyrimidine derivatives with improved anticancer profiles .
Q. What experimental conditions are critical for growing high-quality single crystals for X-ray analysis?
Key factors include:
- Solvent selection : Ethanol solvates ( ) or methanol/water mixtures ( ) promote slow evaporation.
- Temperature control : Gradual cooling (0.5°C/hr) minimizes defects.
- Co-solvents : DMF improves solubility for bulky substituents (e.g., furan-2-ylmethyl). Impurity removal via column chromatography prior to crystallization is essential .
Q. Which in vitro assays are recommended to evaluate anticancer potential based on structural analogs?
- Cytotoxicity : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC determination ( ).
- Apoptosis : Annexin V/PI staining coupled with flow cytometry.
- Mechanistic studies : Western blotting for caspase-3 activation and PARP cleavage. Structural analogs in showed dose-dependent activity against breast cancer cells, suggesting similar protocols for this compound .
Data Contradiction Analysis
Q. How should researchers address inconsistent solubility data in polar vs. nonpolar solvents?
Contradictions may arise from polymorphic forms or residual solvents. Techniques include:
- Thermogravimetric analysis (TGA) : Detect solvent residues affecting solubility.
- Powder XRD : Identify polymorphs (e.g., anhydrous vs. solvated forms). highlights ethanol solvate formation, which alters solubility profiles compared to pure crystalline forms .
Methodological Best Practices
- Synthetic Reproducibility : Use anhydrous ammonium acetate and degassed ethanol to prevent side reactions ().
- Crystallization Monitoring : Employ dynamic light scattering (DLS) to track nucleation rates.
- Biological Assays : Include positive controls (e.g., doxorubicin) and validate results across ≥3 independent experiments .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
